rac 8'-Acetylene Abscisic Acid Methyl Ester

ABA catabolism CYP707A enzyme inhibition

Natural ABA is rapidly inactivated by CYP707A 8′-hydroxylase, limiting experimental windows to hours. PBI 429 irreversibly inhibits CYP707A via its 8′-acetylene suicide substrate mechanism, extending functional persistence. • Irreversible CYP707A inhibition: 18% residual activity vs. 58% for 8′-methylene-ABA at 100 µM • 34-40% stomatal conductance reduction at 100-200 mg·L⁻¹ without chlorosis • Systemic phloem/xylem mobility via methyl ester prodrug; validated in tomato, marigold, pansy

Molecular Formula C17H20O4
Molecular Weight 288.343
CAS No. 192987-96-5
Cat. No. B587707
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 8'-Acetylene Abscisic Acid Methyl Ester
CAS192987-96-5
Synonyms(2Z,4E)-rel-5-[(1R,6R)-6-ethynyl-1-hydroxy-2,6-dimethyl-4-oxo-2-cyclohexen-1-yl]-3-methyl-2,4-pentadienoic Acid Methyl Ester;  PBI 429; 
Molecular FormulaC17H20O4
Molecular Weight288.343
Structural Identifiers
SMILESCC1=CC(=O)CC(C1(C=CC(=CC(=O)OC)C)O)(C)C#C
InChIInChI=1S/C17H20O4/c1-6-16(4)11-14(18)10-13(3)17(16,20)8-7-12(2)9-15(19)21-5/h1,7-10,20H,11H2,2-5H3/b8-7+,12-9-/t16-,17+/m0/s1
InChIKeyAIBVECHZVPKHDS-JQOGSSFGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PBI 429: Persistent ABA Analog for Plant Stress Research


rac 8'-Acetylene Abscisic Acid Methyl Ester (CAS 192987-96-5, PBI 429) is a racemic synthetic analog of the plant hormone abscisic acid (ABA), characterized by an acetylene substituent at the 8′ position and a methyl ester at the carboxyl terminus. Unlike natural (+)-ABA, which is rapidly catabolized by ABA 8′-hydroxylase (CYP707A), the 8′-acetylene modification confers mechanism-based irreversible inhibition of this enzyme [1], substantially prolonging the molecule's biological half-life in planta. The methyl ester moiety enhances uptake and systemic mobility relative to the free acid form [2]. This compound belongs to a class of persistent ABA analogs developed to dissect ABA signaling pathways and to serve as long-lasting antitranspirants in horticultural and agricultural settings.

Why Other Analogs Cannot Substitute for PBI 429


The plant hormone (+)-ABA is rapidly inactivated in planta by CYP707A-mediated 8′-hydroxylation, limiting the duration of its physiological effects to hours or a few days. Non-acetylenic 8′-modified analogs such as 8′-methylene ABA and its methyl ester act only as competitive inhibitors of CYP707A, still permitting residual enzyme turnover [1]. In contrast, the 8′-acetylene moiety of PBI 429 acts as a suicide substrate that irreversibly inactivates CYP707A, yielding fundamentally different pharmacokinetics and a longer functional persistence. Furthermore, the methyl ester prodrug form enables systemic phloem and xylem mobility not achieved with the free acid, as demonstrated by root-to-shoot and shoot-to-root translocation in tomato and marigold [2]. These combined properties—mechanism-based irreversible CYP707A inhibition plus systemic mobility—cannot be replicated by any single non-acetylenic ABA analog, making generic substitution invalid for experiments requiring prolonged, systemically distributed ABA-like activity.

Quantitative Evidence vs. Closest Analogs


CYP707A Inhibition: Irreversible vs. Competitive

In a direct head-to-head comparison using yeast microsomes expressing potato StCYP707A-1, 8′-acetylene-ABA (compound 524, the free acid parent of PBI 429) at 100 µM reduced ABA 8′-hydroxylase activity to 18% of control, whereas 8′-methylene-ABA (compound 376) at the same 100 µM concentration only reduced activity to 58% of control [1]. At 10 µM, 8′-acetylene-ABA halved enzyme activity (50% of control), demonstrating a concentration-dependent potency advantage of approximately 3.2-fold over 8′-methylene-ABA at equimolar concentration. This reflects the mechanism-based irreversible (suicide) inhibition mode of the acetylene analog versus the reversible competitive inhibition of the methylene analog [2].

ABA catabolism CYP707A enzyme inhibition suicide substrate

Chlorosis-Free Antitranspirant Effect in Pansy

In a direct head-to-head comparison, foliar sprays of ABA (100–2000 mg·L⁻¹) induced significant, rate-dependent leaf chlorosis in pansy beginning 4 days after application and persisting through 47 days, whereas PBI 429 at all tested concentrations (10–200 mg·L⁻¹) produced no measurable leaf chlorophyll loss above that of untreated controls at any time point [1]. At concentrations that produced comparable reductions in stomatal conductance (gS), the ABA treatment at 100 mg·L⁻¹ caused chlorophyll loss, while the 100 mg·L⁻¹ PBI 429 treatment did not differ from controls [1].

antitranspirant chlorosis phytotoxicity ornamental horticulture

Transpiration Reduction Potency vs. S-ABA

In a comparative dose-response study on tomato (Solanum lycopersicum), both S-ABA and PBI 429 decreased transpiration, above-ground fresh weight, and plant height in a log-linear dose-dependent manner. For all three attributes, PBI 429 was approximately ten times more potent than S-ABA on a weight basis [1]. In pansy, PBI 429 was similarly 10-fold more potent than S-ABA for reducing transpiration and extending shelf life, while the two compounds showed comparable potency for the undesirable side effect of leaf yellowing [1], indicating that antitranspirant efficacy and phytotoxic effects are pharmacologically separable.

transpiration inhibition potency dose-response tomato

Transplant Shock Prevention vs. PBI 365

In a comparative evaluation of two long-lasting ABA analogs for reducing transplant shock in tomato seedlings, PBI 429 (8′-acetylene ABA methyl ester) was more effective than PBI 365 (8′-methylene ABA methyl ester) at maintaining leaf relative water content and delaying wilting following transplanting [1]. However, PBI 429 treatment produced dosage-dependent phytotoxic effects that impaired subsequent plant growth, a limitation not observed with PBI 365 under near-ideal cropping conditions [1]. This indicates that the two analogs offer distinct risk-benefit profiles: PBI 429 provides stronger acute stress protection, while PBI 365 is preferable where long-term growth preservation is paramount.

transplant shock seedling desiccation relative water content tomato

Systemic Mobility vs. Non-esterified Analogs

When applied as either a root-dip or foliar spray to tomato and marigold, PBI 429 was detected in both leaf and root tissues irrespective of the application route, demonstrating bidirectional systemic movement [1]. Tissue concentrations were consistently higher following root-dip application than foliar spray. Over a 10-day monitoring period, PBI 429 was retained in leaf tissue of both species, with slower decline in tomato than marigold, suggesting species-dependent metabolism or sequestration [1]. In contrast, (+)-8′-acetylene ABA (the non-esterified free acid) applied to excised maize root systems was ineffective in stimulating radial water transport, while the (+)-8′-acetylene ABA acid form was active, indicating that the methyl ester moiety is critical for membrane permeability and long-distance transport [2].

systemic translocation root-dip foliar spray phloem mobility

Unique ABA-Responsive Gene Induction

In a genome-wide gene expression study in Arabidopsis thaliana, treatment with (+)-8′-acetylene ABA (PBI 425, the free acid enantiopure parent of PBI 429) led to the identification of ABA-regulated genes that were not detected using (+)-ABA alone [1]. Notably, the transcription factor MYBR1 was significantly induced by the 8′-acetylene analog but not by natural (+)-ABA, and subsequent phenotypic analysis of gain-of-function and loss-of-function mutants confirmed its role in ABA signaling [1]. This gene-discovery utility arises specifically from the analog's prolonged persistence and altered receptor interaction profile relative to the rapidly metabolized natural hormone.

ABA signaling gene expression MYBR1 transcription factor Arabidopsis

Optimal Procurement Scenarios for PBI 429


Irreversible CYP707A Inhibition Studies

When investigating the role of ABA 8′-hydroxylase (CYP707A) in ABA homeostasis, seed dormancy, or drought responses, PBI 429 (or its free acid parent) is the tool compound of choice because its 8′-acetylene moiety functions as a suicide substrate, inactivating CYP707A irreversibly at 100 µM to 18% residual activity, versus only 58% residual activity for the competitive inhibitor 8′-methylene-ABA at the same concentration [1]. This mechanism-based inhibition cannot be overcome by increasing endogenous ABA substrate concentration, ensuring sustained enzyme blockade throughout the experimental window. Users studying ABA metabolic flux, phaseic acid/dihydrophaseic acid accumulation, or the physiological consequences of blocked ABA degradation should select this compound over reversible inhibitors.

Shelf-Life Extension Without Chlorosis

For commercial floriculture operations seeking to extend the marketability window of bedding plants during transport and retail display, PBI 429 provides effective stomatal closure and transpiration reduction (34–40% reduction in stomatal conductance at 100–200 mg·L⁻¹) while entirely avoiding the leaf chlorosis caused by ABA at any effective concentration [1]. This phytotoxicity-free antitranspirant profile has been validated in pansy over 47-day observation periods. Procurement should prioritize PBI 429 over ABA or PBI 365 for applications where visual plant quality is the primary economic endpoint, such as in pay-by-scan retail supply chains where chlorotic plants are unsalable.

ABA Gene Discovery & Receptor Pharmacology

Researchers seeking to identify novel ABA-responsive genes or to characterize the differential ligand requirements of ABA receptor subtypes should use the acetylene analog for its demonstrated ability to reveal gene expression programs not activated by natural (+)-ABA. In Arabidopsis, PBI 425 (the enantiopure free acid) identified the MYBR1 transcription factor and expanded the known ABA-regulated transcriptome to ~14% of all genes [1]. The racemic methyl ester PBI 429, with its systemic mobility, can extend this gene-discovery approach to root tissues and to species where receptor pharmacology is less well characterized, making it valuable for comparative functional genomics across crop species.

Transplant Shock Mitigation

For vegetable transplant producers or forestry nurseries facing high-risk transplanting conditions (bare-root planting, high evaporative demand, limited irrigation), PBI 429 root-dip treatment provides the strongest acute protection against seedling desiccation among available ABA analogs, maintaining higher leaf relative water content than PBI 365 (8′-methylene ABA methyl ester) during the critical first days post-transplant [1]. The trade-off of potential growth suppression at higher doses can be managed by careful dose titration. This scenario prioritizes short-term survival over long-term growth optimization, making PBI 429 the rational choice for high-value transplants where establishment failure carries the greatest economic penalty.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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